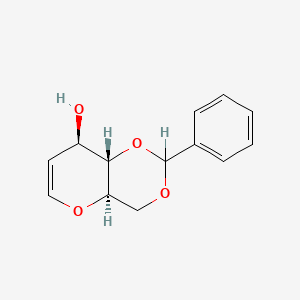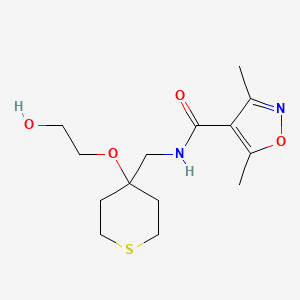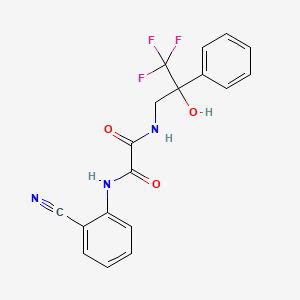![molecular formula C18H18FN3O3S B2476228 N-propyl-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acétamide CAS No. 1252922-90-9](/img/structure/B2476228.png)
N-propyl-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C18H18FN3O3S and its molecular weight is 375.42. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés bactéricides
Ce composé a été étudié pour son activité bactéricide. La recherche s'est concentrée sur la compréhension de son efficacité contre des souches bactériennes spécifiques et de son application potentielle dans le traitement des eaux ou dans des contextes agricoles .
Cinétique d'hydrolyse et de photolyse
La cinétique d'hydrolyse et de photolyse de ce composé dans l'eau a été étudiée. Les principales conclusions sont les suivantes :
Mécanisme de dégradation
Grâce à la chromatographie liquide ultra-performante et à la spectrométrie de masse, les chercheurs ont identifié un produit de dégradation : Grâce à la chromatographie liquide ultra-performante et à la spectrométrie de masse, les chercheurs ont identifié un produit de dégradation : 2-(4-fluorobenzyl)-5-méthoxy-1,3,4-oxadiazole. Ces informations contribuent aux évaluations de sécurité et améliorent notre compréhension du comportement du composé dans les milieux aquatiques .
Potentiel anticancéreux
Bien que non étudié de manière approfondie, la structure du composé suggère qu'il pourrait avoir un potentiel en tant qu'agent anticancéreux. Des recherches plus approfondies sont nécessaires pour explorer ses effets sur la croissance des cellules cancéreuses .
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their cytotoxic activity against a panel of human cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Related compounds have shown cytotoxic activity, suggesting that they may interact with cellular components to inhibit cell growth or induce cell death .
Biochemical Pathways
Given the cytotoxic activity of similar compounds, it’s possible that this compound may affect pathways related to cell growth and survival .
Pharmacokinetics
The molecular weight of the compound is 29235 , which is within the range generally considered favorable for oral bioavailability
Result of Action
Similar compounds have shown cytotoxic activity against human cancer cell lines , suggesting that this compound may also have potential anticancer effects.
Propriétés
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-2-8-20-15(23)11-21-14-7-9-26-16(14)17(24)22(18(21)25)10-12-5-3-4-6-13(12)19/h3-7,9H,2,8,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSXWVDFJJYMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
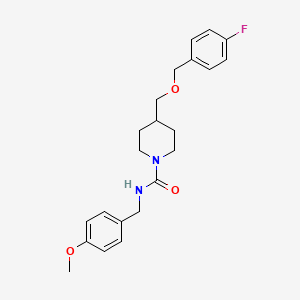
![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/new.no-structure.jpg)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate](/img/structure/B2476149.png)
![4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B2476150.png)
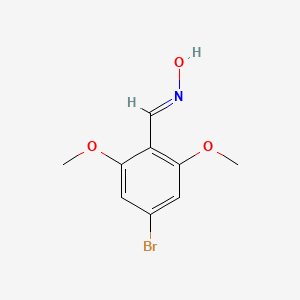
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2476152.png)

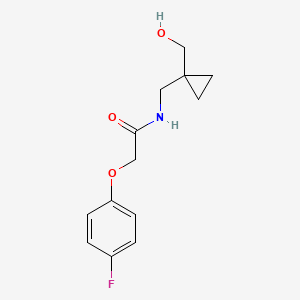
![Ethyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2476155.png)

![2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2476158.png)
